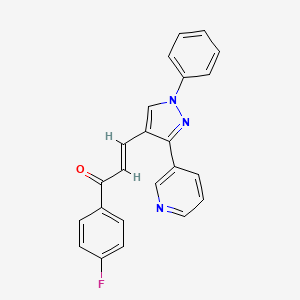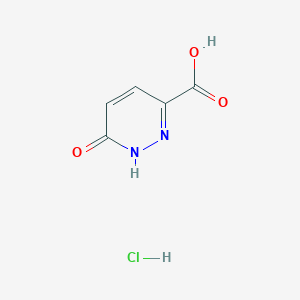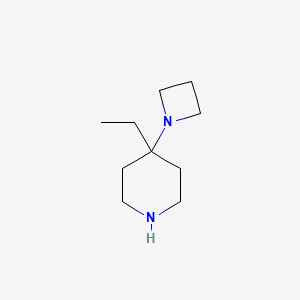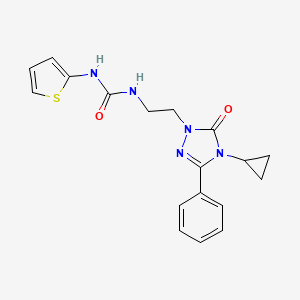![molecular formula C20H20N4O4 B2992863 N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1203304-02-2](/img/structure/B2992863.png)
N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A synthesized pyrazole derivative was discussed as causing 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole core that is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . This structure is part of a larger family of simple aromatic ring organic compounds known as Pyrazoles .Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex and varied, given the diverse applications of pyrazoles in various fields of science . Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Compounds with 1,2,4-triazole derivatives have exhibited substantial antiviral activity in various studies . This suggests that our compound could potentially be explored for its efficacy against viruses.
Antimicrobial Activity
Similar compounds have shown good antimicrobial potential against a range of microorganisms . This indicates that our compound might be used in research targeting bacterial infections.
Anti-inflammatory and Analgesic Activities
Indole derivatives with similar structures have demonstrated anti-inflammatory and analgesic activities . This could mean that our compound may have applications in pain management and inflammation control.
Antioxidant Potential
Some imidazole-containing compounds have shown good scavenging potential compared to ascorbic acid in antioxidant assays . This points to a possible role for our compound in oxidative stress-related research.
Neuroprotective Properties
Triazole-pyrimidine hybrid compounds have been found to possess promising neuroprotective and anti-inflammatory properties . This suggests that our compound could be relevant in neurological research.
Antimycobacterial Activity
Compounds with similar structures have been evaluated for their antimycobacterial activity , indicating that our compound might be useful in tuberculosis research.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis techniques, biological activity, and potential applications in various fields of science . There is also potential for further investigation into its mechanism of action and physical and chemical properties .
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to interact with various biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . The carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
For instance, some 1,2,4-triazole derivatives have been found to inhibit the NF-kB inflammatory pathway .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to have neuroprotective and anti-neuroinflammatory effects .
Action Environment
It’s known that environmental factors such as ph, temperature, and presence of other compounds can affect the action of similar compounds .
Eigenschaften
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-23-18(14-7-3-2-4-8-14)22-24(20(23)26)12-11-21-19(25)17-13-27-15-9-5-6-10-16(15)28-17/h2-10,17H,11-13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSARSFKPIPGZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2992780.png)
![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)


![2-[6-(Benzotriazol-2-yl)hexyl]benzotriazole](/img/structure/B2992785.png)
![5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992787.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2992789.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2992796.png)

![N,N-diethyl-4-[2-oxo-4-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)azetidin-1-yl]butanamide](/img/structure/B2992799.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2992800.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2992802.png)